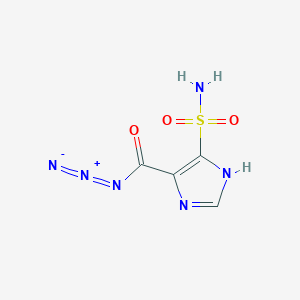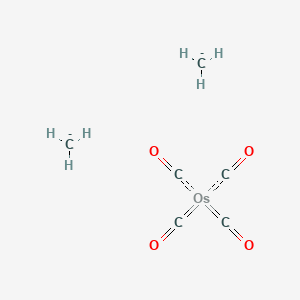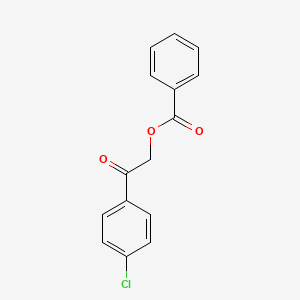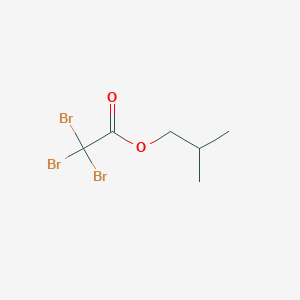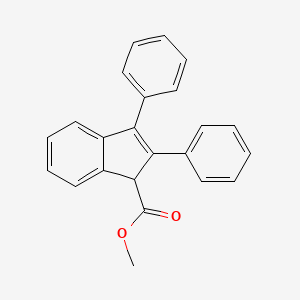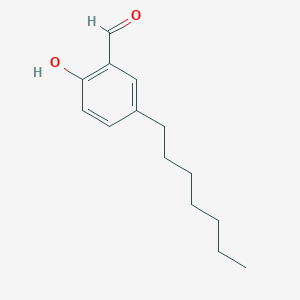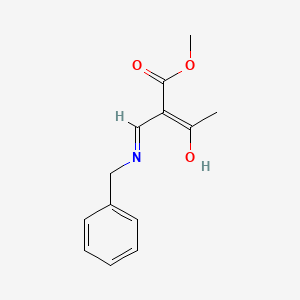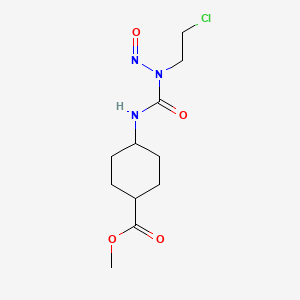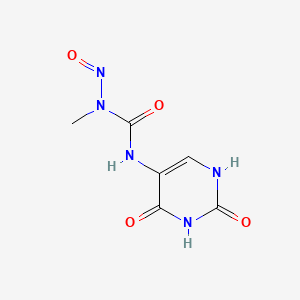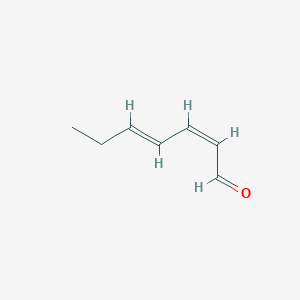
(Z,E)-2,4-heptadienal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z,E)-2,4-heptadienal is an organic compound characterized by the presence of two double bonds in its heptadienal structure. This compound is a type of aldehyde, which is a class of organic compounds containing a formyl group. The (Z,E) notation indicates the specific geometric configuration of the double bonds, with “Z” (zusammen) meaning “together” and “E” (entgegen) meaning “opposite” in German. This configuration plays a crucial role in the compound’s chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z,E)-2,4-heptadienal can be achieved through various methods, including the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde. Another common method is the semi-hydrogenation of alkynes using selective nanocatalysts, which allows for the precise control of the double bond configuration .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of heterogeneous catalysts to ensure high selectivity and yield. The process typically includes the hydrogenation of precursors under controlled conditions to achieve the desired geometric configuration .
化学反应分析
Types of Reactions
(Z,E)-2,4-heptadienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The double bonds can participate in addition reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogens for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include heptanoic acid (from oxidation), heptanol (from reduction), and various substituted heptadienals (from substitution reactions).
科学研究应用
Chemistry
In chemistry, (Z,E)-2,4-heptadienal is used as a building block for the synthesis of more complex molecules. Its unique geometric configuration makes it valuable in the study of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential role in cell signaling and as a bioactive compound. It is also used in the synthesis of biologically active molecules that can be used in drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its derivatives are investigated for their anti-inflammatory and antimicrobial activities .
Industry
In the industrial sector, this compound is used in the production of fragrances and flavors due to its distinct aroma. It is also employed in the synthesis of polymers and other materials .
作用机制
The mechanism of action of (Z,E)-2,4-heptadienal involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved include the modulation of oxidative stress and inflammatory responses .
相似化合物的比较
Similar Compounds
Compounds similar to (Z,E)-2,4-heptadienal include other heptadienals and alkenals, such as (E,E)-2,4-heptadienal and (Z,Z)-2,4-heptadienal. These compounds share similar structural features but differ in the geometric configuration of their double bonds .
Uniqueness
The uniqueness of this compound lies in its specific (Z,E) configuration, which imparts distinct chemical and biological properties. This configuration affects the compound’s reactivity, stability, and interaction with biological targets, making it valuable in various scientific and industrial applications .
属性
CAS 编号 |
59121-26-5 |
|---|---|
分子式 |
C7H10O |
分子量 |
110.15 g/mol |
IUPAC 名称 |
(2Z,4E)-hepta-2,4-dienal |
InChI |
InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3+,6-5- |
InChI 键 |
SATICYYAWWYRAM-ICWBMWKASA-N |
手性 SMILES |
CC/C=C/C=C\C=O |
规范 SMILES |
CCC=CC=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



